Cas no 3017-71-8 (2-Butene, 2-bromo-,(2E)- (9CI))

3017-71-8 structure
Productnaam:2-Butene, 2-bromo-,(2E)- (9CI)
2-Butene, 2-bromo-,(2E)- (9CI) Chemische en fysische eigenschappen
Naam en identificatie
-
- 2-Butene, 2-bromo-,(2E)- (9CI)
- (E)-2-bromobut-2-ene
- 2-BROMO-2-BUTENE
- (E)-2-BroMo-2-butene
- 1-Methyl-1-propenyl Bromide
- 2-Bromobut-2-ene
- 2-bromo-cis-2-butene
- 2-Butene,2-bromo
- trans-2-Bromo-2-butene
- trans-2-bromobut-2-ene
- SCHEMBL5396221
- cis-2-bromo-2-butene
- BS-42118
- (2E)-2-Bromo-2-butene #
- 2-Butene, 2-bromo-, (Z)-
- 3017-71-8
- 13294-71-8
- MFCD00000141
- 2-Bromo-2-butene, cis + trans
- 2-Butene, 2-bromo-
- AKOS015833921
- EINECS 236-316-2
- 2-Bromo-2-butene, purum, cis+trans, >=97.0% (GC)
- (E)-2-bromo-but-2-ene
- AKOS025311176
-
- MDL: MFCD00191841
- Inchi: InChI=1S/C4H7Br/c1-3-4(2)5/h3H,1-2H3/b4-3+
- InChI-sleutel: UILZQFGKPHAAOU-ARJAWSKDSA-N
- LACHT: C/C=C(\C)/Br
Berekende eigenschappen
- Exacte massa: 133.97300
- Monoisotopische massa: 133.97311g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 0
- Zware atoomtelling: 5
- Aantal draaibare bindingen: 0
- Complexiteit: 45.6
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 1
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2.2
- Topologisch pooloppervlak: 0
- Oppervlakte lading: 0
Experimentele eigenschappen
- Kleur/vorm: Light yellow to brown liquid
- Dichtheid: 1.332 g/mL at 25 °C(lit.)
- Smeltpunt: -115.4°C
- Kookpunt: 84 °C(lit.)
- Vlampunt: Fahrenheit: 23 ° f
Celsius: -5 ° c - Brekindex: n20/D 1.459(lit.)
- PSA: 0.00000
- LogboekP: 2.30500
- Oplosbaarheid: Not determined
2-Butene, 2-bromo-,(2E)- (9CI) Beveiligingsinformatie
-
Symbool:
- Signaalwoord:Danger
- Gevaarverklaring: H225
- Waarschuwingsverklaring: P210
- Vervoersnummer gevaarlijk materiaal:UN 1993 3/PG 2
- WGK Duitsland:3
- Code gevarencategorie: 11
- Veiligheidsinstructies: S16; S29; S33
-
Identificatie van gevaarlijk materiaal:
- Risicozinnen:R11
- Opslagvoorwaarde:2-8°C
- PackingGroup:II
- Verpakkingsgroep:II
- Gevaarsniveau:3.1
- Veiligheidstermijn:3.1
- Verpakkingsgroep:II
- Gevaarklasse:3.1
2-Butene, 2-bromo-,(2E)- (9CI) Douanegegevens
- HS-CODE:2903399090
- Douanegegevens:
China Customs Code:
2903399090Overview:
2903399090. Fluorination of other acyclic hydrocarbons\Brominated or iodinated derivatives. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2903399090. brominated,fluorinated or iodinated derivatives of acyclic hydrocarbons. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%
2-Butene, 2-bromo-,(2E)- (9CI) Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1684480-25g |
(E)-2-Bromobut-2-ene |
3017-71-8 | 98% | 25g |
¥11456.00 | 2024-08-02 | |
Enamine | EN300-379188-1.0g |
(2E)-2-bromobut-2-ene |
3017-71-8 | 1.0g |
$0.0 | 2023-03-02 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 657484-5ML |
2-Butene, 2-bromo-,(2E)- (9CI) |
3017-71-8 | 5ml |
¥1927.94 | 2023-12-01 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1684480-5g |
(E)-2-Bromobut-2-ene |
3017-71-8 | 98% | 5g |
¥2754.00 | 2024-08-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1684480-1g |
(E)-2-Bromobut-2-ene |
3017-71-8 | 98% | 1g |
¥918.00 | 2024-08-02 |
2-Butene, 2-bromo-,(2E)- (9CI) Gerelateerde literatuur
-
1. Pyrrolizidine alkaloid biosynthesis: stereochemistry of the formation of isoleucine in Senecio species and of its conversion into necic acidsRosalind Cahill,David H. G. Crout,Maria V. M. Gregorio,Michael B. Mitchell,Urs S. Muller J. Chem. Soc. Perkin Trans. 1 1983 173
-
2. Kinetics of the reactions of the nitrate radical with a series of halogenobutenes. A study of the effect of substituents on the rate of addition of NO3 to alkenesR. William S. Aird,Carlos E. Canosa-Mas,David J. Cook,George Marston,Paul S. Monks,Richard P. Wayne,Evert Ljungstr?m J. Chem. Soc. Faraday Trans. 1992 88 1093
-
Cécile Verrier,Christophe Hoarau,Francis Marsais Org. Biomol. Chem. 2009 7 647
-
4. Correlations between rate parameters and calculated molecular properties in the reactions of the nitrate radical with alkenesGeorge Marston,Paul S. Monks,Carlos E. Canosa-Mas,Richard P. Wayne J. Chem. Soc. Faraday Trans. 1993 89 3899
-
5. 685. Reduced cyclic compounds. Part V. The preparation of 5 : 6-dihydro-3-methyl-4H-pyran and its conversion into 4-methyl-hex-trans-4-en-1-olM. F. Ansell,B. Gadsby J. Chem. Soc. 1958 3388
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